REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:16]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH2:12][OH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:16]=1[O:17][CH2:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[CH:12]=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(CO)C=C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
FILTRATION
|
Details
|
The dark brown suspension was filtered over a long pad of silica gel in a sintered glass funnel
|
Type
|
WASH
|
Details
|
eluted with methylene chloride, until all the pure product
|
Type
|
WASH
|
Details
|
eluted out
|
Type
|
CUSTOM
|
Details
|
The organic filtrate was evaporated down
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=O)C=C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 91.5% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |